4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyl group, and an isopropyl group attached to a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to introduce the isopropyl group, followed by the formation of the piperidine ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Introduction of different alkyl or aryl groups at the piperidine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine may be used to study the interactions of small molecules with biological targets. Its structural features can help in understanding the binding mechanisms of similar compounds.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be used in the production of various chemicals, including agrochemicals and materials for advanced technologies.
Mechanism of Action
The mechanism by which 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the isopropyl group can form hydrogen bonds and hydrophobic interactions, respectively, with biological macromolecules. The piperidine ring can also participate in ionic interactions, contributing to the compound's binding affinity and specificity.
Comparison with Similar Compounds
Piperidine derivatives
Phenol derivatives
Isopropyl-substituted compounds
Uniqueness: 4-(3,4-Dimethylphenyl)-4-hydroxy-1-iso-propylpiperidine stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12(2)17-9-7-16(18,8-10-17)15-6-5-13(3)14(4)11-15/h5-6,11-12,18H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABLWKRHYWZGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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